molecular formula C8H6ClIO2 B3001095 Methyl 4-chloro-3-iodobenzoate CAS No. 365526-34-7

Methyl 4-chloro-3-iodobenzoate

Cat. No.: B3001095
CAS No.: 365526-34-7
M. Wt: 296.49
InChI Key: LWENYAHUBUWONE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-chlorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide.

    Coupling Reactions: Require a palladium catalyst, a boronic acid reagent, and a base like potassium carbonate in a solvent such as tetrahydrofuran.

    Reduction Reactions: Use reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Yield substituted benzoates, such as methyl 4-chloro-3-aminobenzoate.

    Coupling Reactions: Produce biaryl compounds, such as methyl 4-chloro-3-phenylbenzoate.

    Reduction Reactions: Result in the formation of methyl 4-chloro-3-iodobenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chlorine and iodine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that exerts its effects on cellular pathways.

Comparison with Similar Compounds

Methyl 4-chloro-3-iodobenzoate can be compared with other halogenated benzoates, such as:

    Methyl 4-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    Methyl 3-iodobenzoate: Lacks the chlorine atom, which may affect its binding properties and reactivity.

    Methyl 4-bromo-3-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity and binding characteristics compared to other similar compounds.

Properties

IUPAC Name

methyl 4-chloro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWENYAHUBUWONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-iodobenzoic acid (500 mg, 1.77 mmol, 1.00 equiv), methanol (20 mL), and concentrated sulfuric acid (0.35 g, 2.00 equiv) was heated to reflux overnight in an oil bath. The resulting mixture was concentrated in vacuo and diluted with 50 mL of ethyl acetate. The organic layer was washed with 3×20 mL of water and 3×20 mL of saturated aqueous sodium carbonate. The mixture was dried over anhydrous sodium sulfate and concentrated in vacuo, resulting in 0.52 g (99%) of methyl 4-chloro-3-iodobenzoate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-3-iodo-benzoic acid (5.31 g, 18.8 mmol) was dissolved in methanol (50 mL) and concentrated sulfuric acid (3 mL) was carefully added. The solution was stirred at 80° C. for 4 hours, then cooled to room temperature and the volatile organics were removed under reduced pressure. The residue was partitioned between EtOAc (50 mL) and water (50 mL) and the organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2; 0-10% EtOAc in hexanes) to yield 5.32 g (95%) of the title compound as an oil. 1H NMR (400 MHz, Chloroform-d) δ 8.54 (d, J=2.0 Hz, 1H), 7.96 (dd, J=8.4, 2.0 Hz, 1H), 7.53 (d, J=8.4 Hz, 1H), 3.94 (s, 3H).
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
95%

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